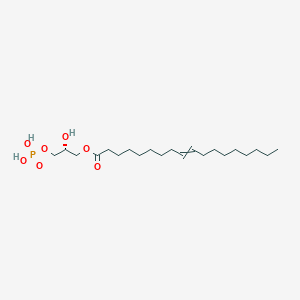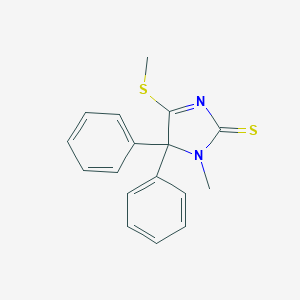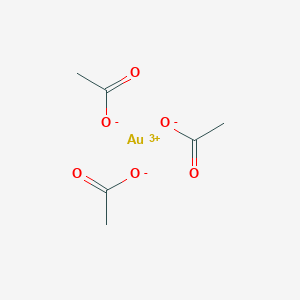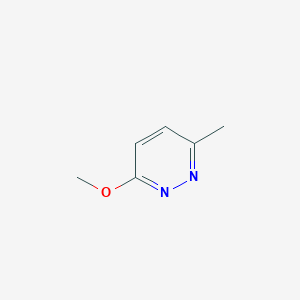
3-Méthoxy-6-méthylpyridazine
Vue d'ensemble
Description
3-Methoxy-6-methylpyridazine is an organic compound with the molecular formula C6H8N2O. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Applications De Recherche Scientifique
3-Methoxy-6-methylpyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of 3-Methoxy-6-methylpyridazine are the Genome polyproteins HRV-14 and HRV-1A . These polyproteins play a crucial role in the replication of the human rhinovirus, which is a common cause of the common cold .
Mode of Action
It is known to interact with the genome polyproteins hrv-14 and hrv-1a . This interaction may inhibit the function of these polyproteins, thereby inhibiting the replication of the human rhinovirus .
Biochemical Pathways
Given its interaction with the genome polyproteins hrv-14 and hrv-1a, it is likely to affect the pathways involved in the replication of the human rhinovirus .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The result of the action of 3-Methoxy-6-methylpyridazine is likely to be the inhibition of the replication of the human rhinovirus, due to its interaction with the Genome polyproteins HRV-14 and HRV-1A . This could potentially lead to a reduction in the symptoms of the common cold.
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylpyridazine typically involves the reaction of 3,6-dichloropyridazine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups .
Industrial Production Methods: Industrial production of 3-Methoxy-6-methylpyridazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: Hydrogenated pyridazine derivatives.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 3-Methoxypyridazine
- 6-Methylpyridazine
- 3,6-Dimethoxypyridazine
Comparison: 3-Methoxy-6-methylpyridazine is unique due to the presence of both methoxy and methyl groups on the pyridazine ring. This structural feature imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
3-methoxy-6-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYPAQYQLIQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307589 | |
| Record name | 3-methoxy-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17644-83-6 | |
| Record name | 17644-83-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxy-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methoxy-6-methylpyridazine react with Grignard reagents?
A1: While the provided abstract [] does not specify the exact outcome of reacting 3-methoxy-6-methylpyridazine with tert-butylmagnesium chloride, it indicates that the research focused on the addition of the Grignard reagent to the pyridazine ring. This suggests that the tert-butyl group likely adds to one of the carbon atoms within the pyridazine ring. Further investigation into the full text of the research paper would be needed to determine the specific site of addition and the resulting product(s).
Q2: How does the photochemical reactivity of 3-methoxy-6-methylpyridazine differ from other substituted pyridazines?
A2: The research on photo-induced methylation of pyridazines [] shows that 3-methoxy-6-methylpyridazine, when irradiated in methanol with HCl, yields exclusively the 4-methylated product. This contrasts with other substituted pyridazines studied, which often result in mixtures of methylation at different positions on the pyridazine ring. This suggests that the combined presence of the methoxy and methyl substituents at the 3 and 6 positions, respectively, exerts a directing effect on the photo-induced methylation, favoring regioselective addition at the 4 position.
- Hisashi Ishii, Takeo Sato, and Toshio Kumagai. 1975. Photochemistry. VI. Photo-induced Methylation of Pyridazines. Chem. Pharm. Bull., 23(9), 2088-2092.
- T. Kumagai, S. Sato, and H. Ishii. 1974. Addition of Grignard Reagents to Pyridazines. V. Addition of tert-Butylmagnesium Chloride to 3-Methoxy-6-methylpyridazine and 3-Chloro-6-methylpyridazine. Nippon Kagaku Kaishi, 1974(12), 2253–2256.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


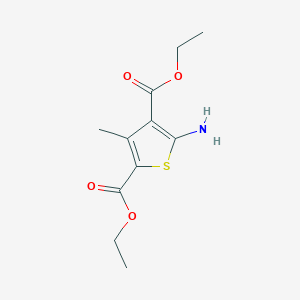
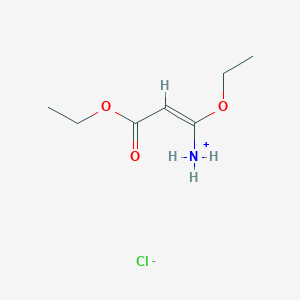

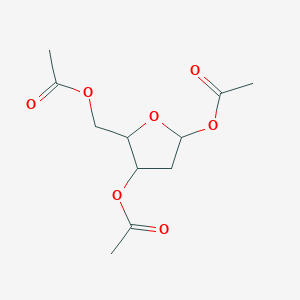
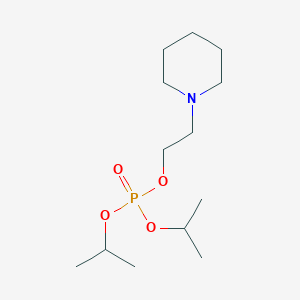
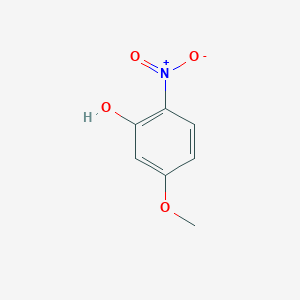
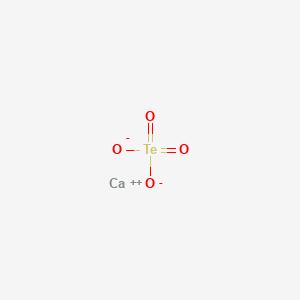
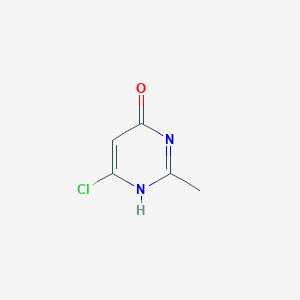
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
